![molecular formula C20H28N2OS B5547795 1-(1-adamantylsulfinyl)-4-phenylpiperazine](/img/structure/B5547795.png)
1-(1-adamantylsulfinyl)-4-phenylpiperazine
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Overview
Description
1-(1-adamantylsulfinyl)-4-phenylpiperazine is a chemical compound that incorporates an adamantyl group attached to a phenylpiperazine moiety through a sulfinyl linker. This structure is of interest due to its potential applications in various fields of chemistry and pharmacology, particularly in materials science and medicinal chemistry, although applications are not the focus of this summary.
Synthesis Analysis
The synthesis of adamantyl-containing phenylpiperazines, including derivatives similar to 1-(1-adamantylsulfinyl)-4-phenylpiperazine, often involves the reduction of quaternary adamantyl pyridinium salts with reducing agents such as sodium borohydride. This reduction is followed by a reaction with benzene in trifluoromethanesulfonic acid, leading to various phenylpiperidines with adamantyl groups (Shadrikova et al., 2015). Electrochemical synthesis methods have also been explored for producing substituted phenylpiperazines, demonstrating a green, reagent-less approach with high atom economy (Nematollahi & Amani, 2011).
Molecular Structure Analysis
The molecular structure of compounds in the adamantane family, including 1-(1-adamantylsulfinyl)-4-phenylpiperazine, has been analyzed using spectral methods and quantum chemical calculations. These studies include Fourier transform infrared and Raman spectroscopy, alongside UV/Vis spectrometry and DFT calculations, providing insights into the equilibrium geometric structure and electronic absorption spectrum (Al-Ghulikah et al., 2019).
Chemical Reactions and Properties
Adamantyl-containing compounds are known for engaging in a variety of chemical reactions due to the unique properties of the adamantyl group. For instance, the reaction of adamantyl derivatives with strong acids can lead to the formation of compounds with mesoionic structures, showcasing the versatility and reactivity of these molecules (Logvinov et al., 2007).
Physical Properties Analysis
The adamantane core imparts significant thermal stability and robustness to its derivatives. Studies have shown that these compounds possess good solubility in polar solvents despite their hydrophobic nature, attributed to the adamantyl group's unique structure (Tillo et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of adamantane chemistry involve those related to double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
properties
IUPAC Name |
1-(1-adamantylsulfinyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-24(20-13-16-10-17(14-20)12-18(11-16)15-20)22-8-6-21(7-9-22)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEXHSQVRVMEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylsulfinyl)-4-phenylpiperazine |
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